molecular formula C12H20O4 B101856 Diethyl cis-1,2-Cyclohexanedicarboxylate CAS No. 17351-07-4

Diethyl cis-1,2-Cyclohexanedicarboxylate

Cat. No. B101856
CAS RN: 17351-07-4
M. Wt: 228.28 g/mol
InChI Key: ZTUZDYWYNQDJKR-AOOOYVTPSA-N
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Description

Diethyl cis-1,2-Cyclohexanedicarboxylate is a chemical compound that is part of a broader class of cyclohexane derivatives. These compounds are characterized by their cyclohexane backbone and various functional groups that can be manipulated to produce a wide range of substances with diverse chemical properties and potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the introduction of functional groups to the cyclohexane ring. For example, the synthesis of cis- and trans-2-(diethylaminomethyl)-cyclohexanols is achieved through specific synthetic routes that allow for the structural assignments by NMR using the shift reagent Eu(dpm)3, which suggests pseudocontact interactions . Additionally, the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates involves the use of 1H and 13C NMR spectroscopy, including the HSQC technique, to determine their structure .

Molecular Structure Analysis

The molecular conformations of cyclohexane derivatives are crucial for their chemical behavior and biological activity. For instance, the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied using proton and carbon-13 NMR, revealing that both isomers exist in zwitterionic forms in aqueous solution and prefer staggered conformations . The absolute configurations of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, a muscarinic antagonist, were established by stereospecific synthesis and X-ray crystallographic data, highlighting the importance of stereochemistry in the biological activity of these compounds .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, which are often used to further modify the compound or to study its properties. The kinetic resolution of cis-1-diethylphosphonomethyl-2-hydroxymethylcyclohexane by lipase is an example of an enantioselective reaction that provides insight into the synthesis of conformationally constrained analogues of AP-5 . These reactions are not only important for the synthesis of new compounds but also for understanding the mechanisms of action of potential pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives like diethyl cis-1,2-Cyclohexanedicarboxylate are influenced by their molecular structure. The preferred conformations of these compounds, as well as the distances between functional groups, play a significant role in their properties and potential applications. For example, the atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the preferred conformer of the trans form is 0.65 nm, which is important for the antifibrinolytic effect . Understanding these properties is essential for the development of new materials and drugs.

properties

IUPAC Name

diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484021
Record name AG-E-23039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

CAS RN

17351-07-4
Record name AG-E-23039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl cis-1,2-Cyclohexanedicarboxylate
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Citations

For This Compound
4
Citations
TE Patten, BM Novak - Macromolecules, 1996 - ACS Publications
1,2-Diisocyanates were cyclopolymerized using CpTiCl 2 N(CH 3 ) 2 . Treatment of 1,2-diisocyanatodecane with CpTiCl 2 N(CH 3 ) 2 in THF effected its cyclopolymerization with …
Number of citations: 16 pubs.acs.org
JWA Chang - 1986 - search.proquest.com
Ab initio molecular orbital calculations have been carried out on adducts of trihydroxy phosphine, P (OH)(, 3), and formaldehyde, H (, 2) C= O. Calculations differing in the conformation …
Number of citations: 2 search.proquest.com
F Gao, DJ Burnell - Tetrahedron letters, 2007 - Elsevier
Geminal acylation has been employed in the syntheses of a diquinane, a 1,3-diketone with herbicidal and pesticidal activity, and compounds with carbocyclic [5.16.5] and [5.17.5] …
Number of citations: 4 www.sciencedirect.com
E Reyes-Rodriguez - 2020 - epub.uni-regensburg.de
Chapter 2 deals with the synthesis of finely dispersed cobalt nanoparticles (Co-NP) and their application in the hydrogenation of over 60 different alkenes, alkynes, imines and …
Number of citations: 5 epub.uni-regensburg.de

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